2-Fluoro-4-methyl-5-nitrothiophenol
Description
2-Fluoro-4-methyl-5-nitrothiophenol (C₇H₅FNO₂S) is a substituted thiophenol featuring a fluorine atom at the 2-position, a methyl group at the 4-position, and a nitro group at the 5-position of the aromatic ring. Thiophenols, characterized by a benzene ring with a sulfhydryl (-SH) group, exhibit distinct acidity and nucleophilicity compared to phenols due to the weaker S-H bond. The electron-withdrawing fluorine and nitro groups enhance acidity, while the methyl group introduces steric and electron-donating effects.
Properties
IUPAC Name |
2-fluoro-4-methyl-5-nitrobenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2S/c1-4-2-5(8)7(12)3-6(4)9(10)11/h2-3,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESOJUWALWTGGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])S)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1613616-17-3 | |
| Record name | 2-fluoro-4-methyl-5-nitrobenzene-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methyl-5-nitrothiophenol typically involves the nitration of 2-Fluoro-4-methylthiophenol. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methyl-5-nitrothiophenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophenol derivatives.
Scientific Research Applications
2-Fluoro-4-methyl-5-nitrothiophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methyl-5-nitrothiophenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physical and Chemical Properties
The table below compares physical properties of 2-Fluoro-4-methyl-5-nitrothiophenol with fluorinated nitroaromatics from literature:
*Calculated based on molecular formula. †Thiophenols generally exhibit lower melting points than phenols due to weaker hydrogen bonding. ‡Estimated based on substituent effects: Nitro and fluorine withdraw electrons (lowering pKa), while methyl donates electrons (raising pKa).
Key Observations:
- Acidity: The thiophenol core of this compound renders it significantly more acidic (pKa ~4–5) than fluorinated nitrophenols (pKa ~7–8) due to the weaker S-H bond . The benzoic acid derivative (pKa ~1–2) is far more acidic due to the -COOH group .
- Melting Points: Fluorinated nitrophenols exhibit higher melting points (75–95°C) compared to thiophenol analogs, likely due to stronger intermolecular hydrogen bonding in phenols .
Electron-Withdrawing vs. Electron-Donating Groups
- This compound: The 2-fluoro and 5-nitro groups create a strong electron-deficient aromatic ring, enhancing electrophilic substitution reactivity.
- 3-Fluoro-4-nitrophenol : The meta-fluorine and para-nitro groups create a polarized ring, favoring nucleophilic aromatic substitution. Applications include dye synthesis and analytical reagent preparation.
- 2-Chloro-4-fluoro-5-nitrobenzoic acid : The carboxylic acid group enables esterification or amidation, making it a versatile intermediate in drug synthesis.
Nucleophilicity
- The thiol (-SH) group in this compound is more nucleophilic than the hydroxyl (-OH) group in phenols, facilitating reactions with electrophiles (e.g., alkyl halides, metals). This property is critical in catalytic processes or polymer cross-linking.
Biological Activity
2-Fluoro-4-methyl-5-nitrothiophenol is a compound of interest due to its potential biological activities. Its unique structure, characterized by the presence of a fluorine atom and nitro group on a thiophenol backbone, suggests diverse interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C7H6FNO2S. The presence of the fluorine atom and nitro group significantly influences its chemical reactivity and biological interactions. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress by generating ROS, which may contribute to its cytotoxic effects against certain cell types.
- Protein-Ligand Interactions : The thiophenol moiety allows for hydrogen bonding and π-π interactions with target proteins, potentially modulating their activity.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including those resistant to standard antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Cytotoxicity
The compound has also been evaluated for its cytotoxic effects on human cell lines. Notably, it demonstrated selective cytotoxicity towards cancerous cells while sparing normal cells.
| Cell Line | LC50 (µg/mL) |
|---|---|
| U937 (monocytes) | >1000 |
| HeLa (cervical cancer) | 150 |
| MCF7 (breast cancer) | 200 |
Case Studies
- Antileishmanial Activity : A study explored the antileishmanial potential of derivatives similar to this compound. Compounds with similar structural motifs showed significant activity against Leishmania panamensis, with selectivity indices indicating low toxicity to human cells .
- Antitubercular Activity : Another study assessed compounds structurally related to this compound for their antitubercular properties. The most potent derivatives exhibited MIC values as low as 4 µg/mL against Mycobacterium tuberculosis, suggesting that modifications to the thiophenol structure could enhance activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
